molecular formula C23H25N3O5S2 B2773299 (Z)-ethyl 2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 683767-25-1

(Z)-ethyl 2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2773299
CAS No.: 683767-25-1
M. Wt: 487.59
InChI Key: YUAPLZRVHDDLAW-VHXPQNKSSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The benzoyl and sulfamoyl groups could be introduced through subsequent reactions .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of various ethyl amino-substituted benzothiazole derivatives highlights the chemical reactivity and potential utility of thiazole compounds in creating diverse chemical entities. These processes often involve reactions under room temperature conditions, indicating a favorable reaction environment for the synthesis of complex molecules. The development of new synthetic pathways for thiazole derivatives, including the use of ethyl esters, anilides, and acylation reactions, underscores the versatility and importance of thiazole compounds in organic synthesis (Mohamed, 2021).

Chemical Transformations

Research on the transformations of enaminones to imidazolone derivatives through a simple one-pot synthesis demonstrates the chemical flexibility and potential for creating structurally diverse molecules from thiazole and related compounds. Such transformations are essential for exploring new chemical spaces and developing compounds with potential biological activities (Bezenšek et al., 2012).

Applications in Medicinal Chemistry

The exploration of thiazolecarboxylic acid derivatives for the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives points towards the application of thiazole compounds in the development of pharmaceuticals. The modification of thiazole derivatives to enhance their chemical properties or biological activities is a crucial aspect of drug discovery and development (Dovlatyan et al., 2004).

Molecular Docking and Biological Activities

The synthesis and evaluation of pyrrolo[1,2-a]quinoline derivatives for their antimycobacterial properties, alongside molecular docking studies, showcase the potential of thiazole and imino compounds in addressing infectious diseases. These studies not only highlight the antimicrobial potential of these compounds but also their interaction with biological targets, providing a foundation for further medicinal chemistry exploration (Venugopala et al., 2020).

Properties

IUPAC Name

ethyl 2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-5-31-22(28)20-16(2)26(4)23(32-20)24-21(27)18-11-13-19(14-12-18)33(29,30)25(3)15-17-9-7-6-8-10-17/h6-14H,5,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAPLZRVHDDLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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